N-(3-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
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Overview
Description
N-(3-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that features a chlorophenyl group, a furan ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the furan ring: The furan ring can be introduced through a cyclization reaction involving a suitable precursor.
Coupling with the chlorophenyl group: This step involves the reaction of the intermediate with 3-chlorophenylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenyl group under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide depends on its application:
In medicinal chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
In materials science: The electronic properties of the compound can influence its behavior in electronic devices.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
- N-(3-bromophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
Uniqueness
N-(3-chlorophenyl)-2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with biological targets or materials.
Properties
Molecular Formula |
C20H14ClN3O4 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide |
InChI |
InChI=1S/C20H14ClN3O4/c21-14-5-2-6-15(11-14)22-18(25)12-27-16-7-1-4-13(10-16)19-23-20(28-24-19)17-8-3-9-26-17/h1-11H,12H2,(H,22,25) |
InChI Key |
OGEXQVYSUCFMPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)NC2=CC(=CC=C2)Cl)C3=NOC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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